2-(3-Pyridylmethyl)indazolinone

5-lipoxygenase selectivity cyclooxygenase sparing indazolinone SAR

Researchers requiring selective 5-LO pathway inhibition without COX confounding face supply inconsistency for ICI-207968. This reference standard solves that by providing a verified redox-active 5-LO inhibitor (IC50 1.5-6.0 µM) with ~300-fold selectivity over COX. - Enables oral dosing (ED50 2.5-25 mg/kg p.o.) for in vivo LTB4 suppression. - Validated for ex vivo IBD tissue protocols (89% LTD4 suppression). - Stocked in standard research quantities (5-50 mg) for immediate dispatch.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 120273-58-7
Cat. No. B039721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Pyridylmethyl)indazolinone
CAS120273-58-7
Synonyms2-(3-pyridylmethyl)indazolinone
ICI 207968
ICI-207968
ICI207968
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3
InChIInChI=1S/C13H11N3O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2
InChIKeySKZAIZCDZYPCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICI-207968: Chemical Identity and Pharmacology


2-(3-Pyridylmethyl)indazolinone (CAS 120273-58-7), also designated ICI-207968, is a synthetic small-molecule belonging to the 1,2-dihydroindazol-3-one chemotype developed by ICI Pharmaceuticals as a redox-active inhibitor of arachidonate 5-lipoxygenase (5-LO) [1]. The compound emerged from a systematic structure-activity relationship campaign that identified the N2-(3-pyridylmethyl) substituent as uniquely capable of conferring both high enzyme selectivity for 5-LO over cyclooxygenase (COX) and potent oral activity — a combination not achieved by earlier N2-alkyl or N2-benzyl indazolinone congeners [2]. Its molecular formula is C₁₃H₁₁N₃O (MW 225.25), and its canonical status in the leukotriene pathway literature makes it a reference pharmacological tool for dissecting 5-LO-dependent inflammatory processes, despite its discontinued clinical development due to species-dependent methemoglobin induction [2].

Why ICI-207968 Cannot Be Substituted


Within the indazolinone chemical series, the N2 substituent is not a passive structural feature but the decisive determinant of both target selectivity and oral bioavailability [1]. N2-alkyl indazolinones are orally active but lack 5-LO/COX discrimination, functioning as dual inhibitors, while N2-benzyl analogs achieve 5-LO selectivity yet exhibit only weak oral activity [1]. Only the N2-(3-pyridylmethyl) substitution — as embodied in 2-(3-pyridylmethyl)indazolinone — simultaneously delivers approximately 300-fold selectivity for 5-LO over COX and robust oral pharmacodynamics (ED₅₀ of 2.5–25 mg/kg p.o. for ex vivo LTB₄ suppression in rat) [2]. Furthermore, among broader 5-LO inhibitor classes, redox-active inhibitors such as NDGA, phenidone, and BW755c exhibit non-selective antioxidant behavior, while translocation inhibitors like MK-886 operate via a distinct mechanism (FLAP antagonism) that yields different cellular pharmacology [3]. Substituting ICI-207968 with any of these agents in a research protocol therefore changes the mechanistic interpretation, the selectivity window, and the pharmacokinetic profile — rendering generic substitution scientifically invalid without explicit re-validation.

Differentiation Evidence for ICI-207968


5-LO/COX Selectivity Profile

ICI-207968 exhibits approximately 300-fold selectivity for 5-lipoxygenase over cyclooxygenase, measured as the ratio of inhibitory potency against LTB₄ synthesis (5-LO) versus PGE₂ synthesis (COX) [1]. This stands in direct contrast to N2-alkyl-substituted indazolinones, which inhibit both 5-LPO and CO without discrimination, making them functionally non-selective dual inhibitors [2]. The selectivity of ICI-207968 was confirmed pharmacodynamically in vivo: oral doses up to 300 mg/kg did not inhibit PGE₂ synthesis in the rat, whereas LTB₄ suppression (ED₅₀ = 2.5 mg/kg p.o. at 1 h) was readily achieved [1].

5-lipoxygenase selectivity cyclooxygenase sparing indazolinone SAR redox-active inhibitor

In Vitro Potency Compared with MK-886 and NDGA

Across several in vitro systems, ICI-207968 demonstrated consistent 5-LO inhibitory potency with IC₅₀ values ranging from 1.5 μM to 6.0 μM [1]. In a head-to-head comparison within a single experimental system — zymosan-stimulated LTC₄ production in mouse peritoneal macrophages — ICI-207968 exhibited an IC₅₀ of 3.20 μM, compared with MK-886 (0.02 μM), REV5901 (0.20 μM), nordihydroguaiaretic acid (NDGA, 0.22 μM), and phenidone (4.60 μM) [2]. Notably, MK-886 is a FLAP-dependent translocation inhibitor rather than a direct 5-LO enzyme inhibitor, and NDGA is a non-selective lipoxygenase inhibitor with antioxidant activity, meaning that ICI-207968's intermediate potency reflects its distinct, redox-dependent direct 5-LO inhibitory mechanism.

IC50 comparison 5-lipoxygenase macrophage human blood LTB4

In Vivo Oral Pharmacodynamics and COX Sparing

Following oral administration in the rat, ICI-207968 produced time-dependent, selective lipoxygenase inhibition with ED₅₀ values of 2.5, 10, and 25 mg/kg p.o. for inhibition of A23187-stimulated LTB₄ release from whole blood at 1, 3, and 5 hours post-dose, respectively [1]. Critically, the compound did not inhibit PGE₂ synthesis at oral doses up to 300 mg/kg — a 120-fold margin above the 1-hour LTB₄ ED₅₀ — confirming that the in vitro 300-fold selectivity translates into genuine in vivo COX-sparing [1]. This pharmacodynamic profile contrasts with N2-alkyl indazolinones, which inhibit both pathways in vivo and therefore cannot discriminate 5-LO-mediated from COX-mediated inflammatory components [2].

oral bioavailability ex vivo LTB4 ED50 time course COX-sparing in vivo

Cross-Class Comparison in Rat Arthus Pleurisy

In a direct four-way comparator study employing the reverse passive Arthus pleurisy model in rat, ICI-207968 (reported as ICI-207,968), WY-50,295 tromethamine, A-64,077 (zileuton), and L-663,536 (MK-886) were evaluated for their ability to inhibit LTB₄ production and their effect on thromboxane B₂ (TxB₂, a COX product) [1]. All four inhibitors demonstrated equivalent potency for LTB₄ suppression with ED₅₀ values of 2.0–2.9 mg/kg p.o. at 1 h pretreatment. However, the COX selectivity profile diverged markedly: WY-50,295 (225 mg/kg p.o.) and L-663,536 (100 mg/kg p.o.) did not significantly alter TxB₂ levels, whereas ICI-207968 (100 mg/kg p.o.) significantly reduced TxB₂ by 72% and A-64,077 (50 mg/kg p.o.) reduced TxB₂ by 50% [1]. This indicates that at high doses in this particular inflammatory model, ICI-207968's COX-sparing selectivity is partially compromised relative to WY-50,295 and L-663,536, representing a context-dependent limitation that must be factored into experimental design.

rat Arthus pleurisy LTB4 TxB2 in vivo selectivity WY-50295 A-64077 L-663536

Redox-Dependent Methemoglobin Induction Liability

A critical liability of ICI-207968 — and a key structural differentiator from subsequently developed 5-LO inhibitors — is its induction of methemoglobin (MHb) in dog blood, which precluded its clinical development [1]. Systematic dissociation studies demonstrated that MHb formation in vitro correlated with the redox potential of the indazolinone scaffold, whereas 5-LPO inhibitory potency did not [1]. This insight directly led to the development of the 4-(N-n-pentylcarbamoyl)indazolinone series and ultimately to ICI-D2138 (ZD-2138), a non-redox 5-LO inhibitor that retained in vitro potency (IC₅₀ = 3 nM in dog blood, 20 nM in human blood) without inducing MHb [2]. For procurement decisions, ICI-207968's redox activity represents both a mechanistic feature (redox-based enzyme inhibition) and a practical limitation (species-dependent MHb formation restricting in vivo use in certain species).

methemoglobin redox potential toxicity ICI-D2138 clinical development

Pathway-Discriminating Tool in Colitis Tissue

In human colonic mucosal tissue from ulcerative colitis patients, ICI-207968 alone inhibited LTD₄ production but reciprocally enhanced PGE₂ output — a phenomenon attributable to substrate shunting toward the uninhibited COX pathway — while indomethacin alone attenuated PGE₂ but increased LTD₄ production [1]. The combination of indomethacin plus ICI-207968 produced simultaneous suppression of both PGE₂ (82% reduction) and LTD₄ (89% reduction), with a corresponding 57% attenuation of the electrical secretory response in rat colon [1]. This dual-pathway blockade experiment exemplifies ICI-207968's essential role as a clean, selective 5-LO probe: only a compound with its degree of COX-sparing selectivity can be used in combination with a COX inhibitor to unambiguously attribute individual mediator contributions to the integrated tissue response.

ulcerative colitis LTD4 PGE2 indomethacin combination colonic mucosa

Application Scenarios for ICI-207968


Oral Dosing for 5-LO/COX Pathway Dissection

In rodent models of inflammation where oral administration is required, ICI-207968 enables pathway-specific leukotriene suppression with a ≥120-fold in vivo selectivity margin over COX (no PGE₂ inhibition up to 300 mg/kg p.o. vs. LTB₄ ED₅₀ of 2.5 mg/kg at 1 h) . This profile permits experimental designs where the 5-LO pathway is selectively inhibited without the confounding anti-prostanoid effects inherent to dual inhibitors or non-selective NSAIDs. Dosing at 10–25 mg/kg p.o. provides sustained LTB₄ suppression over 3–5 hours . For protocols requiring complete COX independence at all doses, the rat Arthus pleurisy data indicate that WY-50,295 or L-663,536 may offer superior COX-sparing at high doses, and researchers should verify TxB₂ levels under their specific experimental conditions .

Direct 5-LO Enzyme Inhibition vs FLAP Antagonism

When the experimental objective is to inhibit the 5-LO enzyme directly rather than block its membrane translocation via FLAP, ICI-207968 (IC₅₀ = 1.5–6.0 μM across in vitro systems) provides a mechanistically distinct tool compared with MK-886 (FLAP antagonist, IC₅₀ = 0.02 μM in macrophage LTC₄ assay) . This distinction is critical for studies examining the enzymology of 5-LO catalysis, redox-dependent regulation of 5-LO activity, or the differential cellular pharmacology of direct versus indirect 5-LO pathway inhibition. ICI-207968's redox-active mechanism also makes it a relevant comparator when evaluating novel redox-based 5-LO inhibitor chemotypes .

Dual-Pathway Blockade in Human Inflammatory Tissue

For ex vivo studies using human colonic mucosal tissue from inflammatory bowel disease patients, ICI-207968 is the 5-LO inhibitor of choice for combination protocols with indomethacin, achieving 89% suppression of LTD₄ and 82% suppression of PGE₂ when co-administered, with a 57% reduction in the functional epithelial secretory response . This application exploits ICI-207968's selectivity to independently control the lipoxygenase arm of eicosanoid biosynthesis while COX is independently modulated, enabling unambiguous attribution of mediator-specific contributions to tissue pathophysiology — an experimental design that non-selective 5-LO inhibitors or dual 5-LO/COX inhibitors cannot support.

Reference Standard for Indazolinone SAR

As the prototypical compound that first demonstrated the feasibility of combining oral activity with high 5-LO selectivity within the indazolinone scaffold, ICI-207968 serves as an essential reference standard for medicinal chemistry programs exploring N2-substituted indazolinones or related redox-active 5-LO inhibitor chemotypes . Its well-characterized SAR position — the N2-(3-pyridylmethyl) substituent bridging the gap between non-selective N2-alkyl analogs and poorly oral N2-benzyl analogs — provides a benchmark against which novel analogs can be compared for improvements in potency, selectivity, oral bioavailability, and the dissociation of 5-LO inhibition from MHb induction . Its comprehensive pharmacological profile across multiple species, assay systems, and inflammatory models makes it one of the most thoroughly characterized 5-LO inhibitors available for reference purposes .

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